molecular formula C10H20 B012879 2,3-Dimethyl-2-octene CAS No. 19781-18-1

2,3-Dimethyl-2-octene

Cat. No.: B012879
CAS No.: 19781-18-1
M. Wt: 140.27 g/mol
InChI Key: ZFMOZNIUEPVNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2-octene is an organic compound with the molecular formula C10H20. It is a branched alkene characterized by the presence of a double bond between the second and third carbon atoms in the octane chain, with two methyl groups attached to the second carbon. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-2-octene can be synthesized through several methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 2,3-dimethyl-2-octanol using an acid catalyst such as sulfuric acid or phosphoric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2-octene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: 2,3-Dimethyloctane

    Substitution: Allylic halides

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-octene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, leading to the formation of carbonyl compounds. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 2,3-Dimethyl-1-butene
  • 2,3-Dimethyl-2-butene
  • 2,3-Dimethyl-3-hexene
  • 2,3-Dimethyl-4-heptene

Comparison: 2,3-Dimethyl-2-octene is unique due to its specific branching and the position of the double bond. Compared to other similar compounds, it exhibits distinct reactivity patterns and physical properties, such as boiling and melting points .

Properties

IUPAC Name

2,3-dimethyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMOZNIUEPVNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173485
Record name 2-Octene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-18-1
Record name 2,3-Dimethyl-2-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-2-octene
Reactant of Route 2
2,3-Dimethyl-2-octene
Reactant of Route 3
2,3-Dimethyl-2-octene
Reactant of Route 4
2,3-Dimethyl-2-octene
Reactant of Route 5
2,3-Dimethyl-2-octene
Reactant of Route 6
2,3-Dimethyl-2-octene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.